molecular formula C16H11Cl2NOS B1421318 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-41-5

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1421318
M. Wt: 336.2 g/mol
InChI Key: PJAWCNPKUFJAAQ-UHFFFAOYSA-N
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Description

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “5-Chloro-2-thienyl” part refers to a thiophene ring with a chlorine atom attached to the 5th carbon and the “7,8-dimethylquinoline-4-carbonyl chloride” could refer to a quinoline structure, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

Based on the components of your compound, it would likely have the physical and chemical properties common to aromatic compounds. These might include a relatively high melting point and boiling point, and the ability to participate in pi stacking interactions .

Scientific Research Applications

Chiral Pt(II)/Pd(II) Pincer Complexes

A study by Yoon et al. (2006) discusses the synthesis of a chiral C2-symmetric NCN ligand, which includes a structure similar to the compound of interest. This ligand was used to form pincer complexes with Pt(II) and Pd(II), exhibiting intramolecular C–H⋯Cl hydrogen bonding. These complexes were employed in catalytic asymmetric aldol and silylcyanation reactions.

Synthesis of Quinoline Derivatives

Cziáky (1991) investigated the reactions of 2-chloroquinoline-3-carbaldehydes with various chlorinating agents, including the preparation of 2-chloroquinoline-3-carbonyl chlorides (Cziáky, 1991). This study is relevant as it explores the chemical behavior of compounds structurally similar to 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride.

Novel Chalcones Derived from 2-Chloroquinoline

Rizvi et al. (2008) synthesized molecules derived from 2-chloroquinoline, which are structurally related to the compound . The study analyzed the molecular structures and intermolecular interactions of these compounds, providing insights into drug development (Rizvi et al., 2008).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-3-4-10-11(16(18)20)7-12(19-15(10)9(8)2)13-5-6-14(17)21-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAWCNPKUFJAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170862
Record name 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160261-41-5
Record name 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
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2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
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2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
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2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 5
2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 6
2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

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